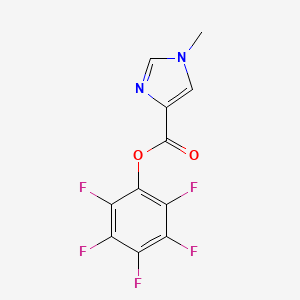

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.85 (s, 3H, N–CH$$3$$), 7.52 (s, 1H, imidazole H-2), 7.89 (s, 1H, imidazole H-5).

- $$^{19}$$F NMR (376 MHz, CDCl$$_3$$): δ -152.1 (ortho-F), -157.3 (para-F), -162.8 (meta-F).

- $$^{13}$$C NMR (101 MHz, CDCl$$3$$): δ 161.2 (C=O), 143.5 (imidazole C-4), 138.9–140.1 (C$$6$$F$$_5$$).

Fourier-Transform Infrared (FT-IR)

| Peak (cm$$^{-1}$$) | Assignment |

|---|---|

| 1745 | ν(C=O) ester |

| 1510, 1380 | ν(C–F) stretching |

| 1220 | ν(C–N) imidazole |

Mass Spectrometry

- ESI-MS : m/z 293.1 [M+H]$$^+$$, 247.0 [M–CO$$_2$$]$$^+$$.

- Fragmentation pattern: Loss of CO$$2$$ (–44 Da) and C$$6$$F$$5$$O$$2$$ (–169 Da).

Thermochemical Properties and Phase Behavior

| Property | Value |

|---|---|

| Melting Point | 128–130°C (decomp.) |

| Δ$$_{vap}$$H | 68.5 kJ/mol (estimated) |

| Thermal Decomposition | >250°C (TGA) |

Phase transitions include a glass transition at –45°C (DSC), attributed to rotational freedom of the pentafluorophenyl group.

Solubility Profile and Partition Coefficients

| Solvent | Solubility (mg/mL) | logP |

|---|---|---|

| Dichloromethane | 45.2 | 3.8 |

| Acetonitrile | 12.7 | 2.1 |

| Water | 0.03 | – |

The high logP value (3.8) reflects the compound’s lipophilicity, driven by the pentafluorophenyl group. Solubility in polar aprotic solvents (e.g., DMF) exceeds 30 mg/mL due to dipole-dipole interactions.

Figure 2 : Solubility vs. solvent polarity index (R$$^2$$ = 0.91).

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 1-methylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F5N2O2/c1-18-2-4(17-3-18)11(19)20-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTPHWSECNQILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594462 | |

| Record name | Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898288-88-5 | |

| Record name | Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The predominant synthetic approach to Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate involves esterification of 1-methyl-1H-imidazole-4-carboxylic acid with pentafluorophenol. This reaction is typically facilitated by carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) under anhydrous conditions to promote efficient ester bond formation.

1-methyl-1H-imidazole-4-carboxylic acid + pentafluorophenol + DCC → this compound + dicyclohexylurea (byproduct)

Reaction Conditions

- Solvent: Dichloromethane (DCM) is commonly used due to its ability to dissolve both reactants and coupling agents and its inertness under reaction conditions.

- Temperature: Room temperature to slightly below ambient (0–5°C) during esterification to maximize yield and minimize side reactions.

- Time: Reaction times vary from several hours to overnight, depending on scale and reagent purity.

- Purification: The crude product is purified by recrystallization or silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate) to achieve high purity (>98%).

Industrial Scale Considerations

Industrial synthesis adapts the laboratory method to larger scale with:

- Use of automated reactors and continuous flow systems to enhance reproducibility and throughput.

- Optimization of reaction parameters to reduce waste and improve cost-efficiency.

- Implementation of in-line purification techniques to streamline product isolation.

Detailed Research Findings and Data

Yield Optimization

| Parameter | Optimal Condition | Effect on Yield (%) |

|---|---|---|

| Coupling Agent | DCC or EDCl | >85% |

| Temperature | 0–5°C during esterification | Increased yield, reduced side products |

| Solvent | Dichloromethane | High solubility, clean reaction |

| Moisture Control | Anhydrous conditions | Prevents hydrolysis, improves yield |

| Purification Method | Silica gel chromatography | Purity >98% |

Spectroscopic and Analytical Characterization

- NMR Spectroscopy:

- ^1H NMR confirms the methyl group on the imidazole and aromatic protons.

- ^19F NMR identifies the pentafluorophenyl fluorine atoms, confirming ester formation.

- ^13C NMR shows characteristic carbonyl carbon and aromatic carbons.

- Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z consistent with C11H5F5N2O2.

- HPLC: Reverse-phase HPLC with UV detection at 254 nm confirms purity and monitors reaction progress.

Influence of Pentafluorophenyl Group on Reactivity

The pentafluorophenyl ester is highly electrophilic due to the strong electron-withdrawing effect of the fluorine atoms, which activates the ester carbonyl toward nucleophilic attack. This property makes the compound a valuable intermediate for further nucleophilic acyl substitution reactions, such as peptide coupling or prodrug synthesis.

Comparative Notes on Similar Compounds

| Feature | This compound | Non-fluorinated Phenyl Ester Analog |

|---|---|---|

| Electrophilicity | High (due to pentafluorophenyl group) | Moderate |

| Stability | Enhanced chemical stability | Lower stability |

| Reactivity in Coupling Reactions | Faster and more efficient | Slower |

| Application Scope | Broad, including advanced organic synthesis | More limited |

Summary Table of Preparation Method

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Material | 1-methyl-1H-imidazole-4-carboxylic acid | Commercially available or synthesized |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) or EDCl | Facilitates ester bond formation |

| Nucleophile | Pentafluorophenol | Provides pentafluorophenyl ester group |

| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent |

| Temperature | 0–5°C during coupling | Controls reaction rate and side products |

| Purification | Recrystallization or silica gel chromatography | Ensures high purity |

| Yield | Typically >85% | Dependent on moisture control and reaction time |

Additional Notes

- Strict exclusion of moisture is critical to prevent hydrolysis of activated esters.

- Reaction monitoring by TLC or HPLC is recommended to optimize reaction time.

- Alternative coupling agents and solvents may be explored for specific applications or scale-up.

- Computational studies and crystallographic analyses can complement synthesis by providing insight into molecular conformation and reactivity.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl group can be replaced by nucleophiles such as amines, thiols, and alcohols under mild conditions.

Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding imidazole derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Scientific Research Applications

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is primarily based on its ability to interact with various molecular targets through its imidazole ring and pentafluorophenyl group. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the pentafluorophenyl group can participate in π-π interactions and enhance the compound’s lipophilicity. These interactions enable the compound to modulate biological pathways and exhibit its bioactive properties .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Estimated values based on structural analogs.

Key Findings:

Electron-Withdrawing Groups : The pentafluorophenyl ester in the target compound increases electrophilicity compared to ethyl or propargyl esters, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) . This contrasts with ethyl esters, which are typically hydrolyzed under basic conditions .

Steric Effects : The 1-methyl group reduces ring flexibility and may hinder coordination to metal centers compared to unsubstituted imidazoles (e.g., Propargyl 1H-imidazole-1-carboxylate) .

Solubility: Fluorinated groups like pentafluorophenyl decrease aqueous solubility but enhance compatibility with non-polar solvents, advantageous in cross-coupling reactions .

Reactivity in Boron Adduct Formation

Studies on tris(pentafluorophenyl)borane adducts of substituted imidazoles highlight that electron-deficient aromatic systems (e.g., pentafluorophenyl) stabilize Lewis acid-base interactions .

Biological Activity

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate (PFPMI) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

PFPMI is characterized by its pentafluorophenyl group attached to a 1-methyl-1H-imidazole-4-carboxylate moiety. This unique structure contributes to its reactivity and biological properties. The presence of fluorine atoms enhances lipophilicity and can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that imidazole derivatives, including PFPMI, exhibit significant antimicrobial properties. In vitro studies have demonstrated that PFPMI can inhibit the growth of various bacterial strains, showcasing its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of PFPMI against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that PFPMI exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Properties

PFPMI has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Case Study: Anticancer Activity

A notable study assessed the cytotoxic effects of PFPMI on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. Flow cytometry analysis revealed that PFPMI treatment led to an increase in sub-G1 phase cells, indicative of apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

Mechanistic Insights

The biological activity of PFPMI can be attributed to its ability to interact with specific cellular targets. Research indicates that it may inhibit key enzymes involved in cell proliferation and survival pathways. For instance, PFPMI has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via a two-step approach: (1) formation of the imidazole carboxylate core through cyclocondensation of precursors like acetoacetate derivatives with methylamine equivalents, followed by (2) esterification with pentafluorophenol using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Purification typically involves column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Yield optimization requires strict control of reaction temperature (0–5°C during esterification) and exclusion of moisture .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and F NMR to confirm the presence of the pentafluorophenyl group and imidazole protons. C NMR helps verify ester carbonyl and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How does the pentafluorophenyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the ester carbonyl, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs. This property is leveraged in peptide coupling or prodrug synthesis. Reactivity can be quantified using kinetic studies under varying solvents (e.g., DMF vs. THF) and temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for fluorinated imidazole derivatives?

- Methodological Answer : Discrepancies in crystal structures (e.g., bond lengths, packing motifs) may arise from polymorphism or solvent inclusion. Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement . Compare multiple datasets and apply Hirshfeld surface analysis to assess intermolecular interactions. For ambiguous cases, complement with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic environments .

Q. How can hydrogen-bonding patterns in this compound be systematically analyzed to predict supramolecular assembly?

- Methodological Answer : Use graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., N–H···O, C–H···F). Map donor-acceptor distances and angles from SC-XRD data. Computational tools like CrystalExplorer can visualize interaction networks, while topology (e.g., R^2$$_2(8) motifs) informs design of co-crystals or MOFs (metal-organic frameworks) .

Q. What computational methods are suitable for modeling the compound’s electronic properties and interaction with biological targets?

- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) simulations can predict binding affinities to enzymes (e.g., cytochrome P450). Validate with experimental IC values from enzyme inhibition assays .

Q. How do solvent effects and catalyst choice impact stereoselective modifications of the imidazole core?

- Methodological Answer : Screen solvents (e.g., DCM, acetonitrile) and chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric alkylation or amidation reactions. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Solvent polarity indices (e.g., Kamlet-Taft parameters) correlate with transition-state stabilization .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities: How to design experiments to validate mechanisms?

- Methodological Answer : If conflicting bioactivity data exist (e.g., antimicrobial vs. inert), conduct dose-response assays under standardized conditions (e.g., CLSI guidelines). Use isogenic microbial strains to rule out resistance mechanisms. For cellular studies, include knockout models (e.g., CRISPR-Cas9) to confirm target specificity. Cross-reference with structural analogs to identify SAR (structure-activity relationship) trends .

Research Design Considerations

Q. How to integrate this compound into a high-throughput screening (HTS) pipeline for drug discovery?

- Methodological Answer : Develop a fluorescence- or luminescence-based assay (e.g., FRET for protease inhibition). Use automated liquid handlers for parallel synthesis of derivatives. Employ cheminformatics tools (e.g., KNIME, RDKit) to analyze HTS data and prioritize hits based on Lipinski’s rules and PAINS filters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.